Nonaethylenel di(p-toluenesulfonate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nonaethylenel di(p-toluenesulfonate) is a chemical compound with the molecular formula C32H50O14S2 . It is used in various chemical reactions and has been mentioned in the context of pharmaceutical testing .

Molecular Structure Analysis

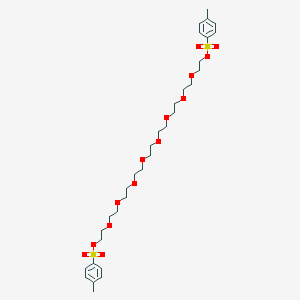

The molecular structure of Nonaethylenel di(p-toluenesulfonate) consists of a long chain of ethylene glycol units (nonaethylene glycol) with p-toluenesulfonate groups attached at both ends .

Chemical Reactions Analysis

While specific chemical reactions involving Nonaethylenel di(p-toluenesulfonate) are not detailed in the available resources, p-Toluenesulfonic acid, a related compound, has been used as a catalyst for various chemical transformations .

Physical And Chemical Properties Analysis

Nonaethylenel di(p-toluenesulfonate) has a molecular weight of 722.86 and a predicted density of 1.216±0.06 g/cm3 . More detailed physical and chemical properties are not available in the current resources .

Wissenschaftliche Forschungsanwendungen

-

Field: Organic Chemistry

- Application : Synthesis of octa (ethylene glycol) p-toluenesulfonate .

- Method : A detailed synthetic procedure for monodisperse octa (ethylene glycol) p-toluenesulfonate, a member of the heterobifunctional oligo (ethylene glycol) derivatives family, was reported. The method offers completely chromatography-free workup and purification .

- Results : This resulted in higher yields and a lower cost than any of the alternative strategies .

-

Field: Pharmaceutical Chemistry

- Application : Quantitation of p-toluenesulfonates genotoxic impurities in an active pharmaceutical ingredient .

- Method : High performance liquid chromatography with UV detection (HPLC-UV) is the preferred analytical method for quantitation of impurities in drug substance .

- Results : This method allows for the accurate monitoring and quantification of p-toluenesulfonates, which are carcinogenic, both during the process and in the final control of the drug substance .

-

Field: Biochemistry

-

Field: Inorganic Chemistry

- Application : Synthesis of transition metal p-toluenesulfonates .

- Method : The synthesis of transition metal p-toluenesulfonates was carried out directly from the metal and p-toluenesulfonic acid under an inert atmosphere . This method is easy to carry out and affords products that are completely free of contaminating counterions .

- Results : The presence of excess metal provides a reducing environment, so that divalent products are obtained for all first-row transition metals except for Ti and V, which form trivalent products under these reaction conditions .

-

Field: Organic Chemistry

-

Field: Organic Chemistry

-

Field: Inorganic Chemistry

- Application : Synthesis of transition metal p-toluenesulfonates .

- Method : The synthesis of transition metal p-toluenesulfonates was carried out directly from the metal and p-toluenesulfonic acid under an inert atmosphere . This method is easy to carry out and affords products that are completely free of contaminating counterions .

- Results : The presence of excess metal provides a reducing environment, so that divalent products are obtained for all first-row transition metals except for Ti and V, which form trivalent products under these reaction conditions .

-

Field: Organic Chemistry

- Application : Multigram chromatography-free synthesis of octa (ethylene glycol) p-toluenesulfonate .

- Method : A detailed synthetic procedure for monodisperse octa (ethylene glycol) p-toluenesulfonate, a member of the heterobifunctional oligo (ethylene glycol) derivatives family, was reported . The method offers completely chromatography-free workup and purification .

- Results : This resulted in higher yields and a lower cost than any of the alternative strategies .

-

Field: Organic Chemistry

- Application : p-Toluenesulfonyl Chloride Catalysed Facile Synthesis of O-benzyl-l-amino Acids .

- Method : For protection, carboxylic acid functional groups are often benzylated using p-toluenesulfonic acid catalysed Fischer-Speier esterification reaction .

- Results : Such reaction involves in situ water formation, which requires subsequent separation by azeotropic distillation for forward shift of equilibrium .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O14S2/c1-29-3-7-31(8-4-29)47(33,34)45-27-25-43-23-21-41-19-17-39-15-13-37-11-12-38-14-16-40-18-20-42-22-24-44-26-28-46-48(35,36)32-9-5-30(2)6-10-32/h3-10H,11-28H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKNYSIQTXQRSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O14S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nonaethylenel di(p-toluenesulfonate) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

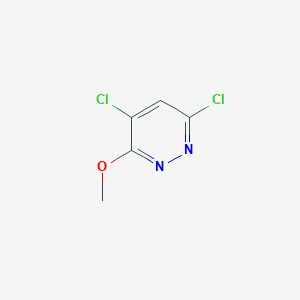

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B169397.png)